Dioctylphosphinic acid
Overview
Description
Dioctylphosphinic acid is an organophosphorous acid . It has a molecular formula of C16H35O2P . The average mass of this compound is 290.422 Da and the monoisotopic mass is 290.237457 Da .
Synthesis Analysis
Mono-alkylphosphinic acids were obtained via interaction of α-olefin vinylidene dimers with H3PO2 in an isopropanol medium at 90 °C . Hydrophosphinylation of 3 by 8 or PhPO2H2 at 140 °C resulted in disubstituted acids . Alkyl-methylphosphinic acids and functionalized alkylphosphinic acids have been synthesized via interaction of silyl ethers of mono-alkylphosphinic acids with MeI, (2-chloromethyl)pyridine, acrylic acid or acrylamide .Molecular Structure Analysis
The this compound molecule contains a total of 53 bond(s). There are 18 non-H bond(s), 1 multiple bond(s), 14 rotatable bond(s), 1 double bond(s), and 1 hydroxyl group(s) .Chemical Reactions Analysis
The chemical reactions of this compound involve its interaction with α-olefin vinylidene dimers with H3PO2 in an isopropanol medium at 90 °C . Hydrophosphinylation of 3 by 8 or PhPO2H2 at 140 °C resulted in disubstituted acids .Physical and Chemical Properties Analysis
This compound has a molecular formula of C16H35O2P . The average mass of this compound is 290.422 Da and the monoisotopic mass is 290.237457 Da .Scientific Research Applications
Synthesis and Industrial Applications
Dioctylphosphinic acid has gained attention for its role in various synthesis and industrial applications. Zhang et al. (2022) highlight its use in the successful synthesis of aluminum dioctylphosphinate under atmospheric pressure, emphasizing its potential for industrial production due to its safety and economic feasibility. The study by Li et al. (2010) discusses the synthesis of various dialkylphosphinic acids, including this compound, through free radical addition reactions. They explore its applications as an extractant for metal separation, particularly for cobalt and nickel in sulfate media (Zhang et al., 2022); (Li et al., 2010).
Environmental Applications
The research by Germaine et al. (2006) explores the environmental applications of this compound, particularly in the context of phytoremediation. They describe the use of bacterial endophytes that degrade this compound to enhance the phytoremediation of herbicide-contaminated substrates, demonstrating its usefulness in reducing toxic herbicide residues in crops (Germaine et al., 2006).
Analytical Chemistry and Sensor Development
This compound also finds application in the field of analytical chemistry and sensor development. The work by Huang et al. (2012) discusses its role in the development of boronic acid sensors for various substances. They explore the interaction of this compound with different compounds, contributing to the advancement of fluorescent chemosensors in detecting biological active substances (Huang et al., 2012).
Mechanism of Action
While specific information on the mechanism of action for Dioctylphosphinic acid was not found, it’s worth noting that phosphinic acids, in general, have been known to inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .
Properties
IUPAC Name |
dioctylphosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O2P/c1-3-5-7-9-11-13-15-19(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMRJBAHYSIRMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(CCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218450 | |
Record name | Dioctylphosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683-19-2 | |
Record name | P,P-Dioctylphosphinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioctylphosphinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC222467 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dioctylphosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioctylphosphinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIOCTYLPHOSPHINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/343AUY8ANH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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